

Spectroscopic Characterization of 2-Hydroxy-6-methoxypyridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-Hydroxy-6-methoxypyridine**

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Introduction

2-Hydroxy-6-methoxypyridine, also known as 6-methoxypyridin-2(1H)-one, is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its structural motifs are present in various biologically active compounds, making a thorough understanding of its physicochemical properties essential for researchers, scientists, and drug development professionals. Spectroscopic analysis provides the foundational data for structure elucidation, purity assessment, and understanding the electronic environment of a molecule.

This technical guide provides a comprehensive overview of the expected spectroscopic signature of **2-hydroxy-6-methoxypyridine**. It is important to note that, at the time of this writing, a complete set of experimentally-derived public domain spectra for **2-hydroxy-6-methoxypyridine** (CAS 22385-36-0) is not readily available. Therefore, this guide will leverage a combination of established spectroscopic principles and data from closely related analogs—namely 2-hydroxy-6-methylpyridine and 2-methoxypyridine—to provide an expert-driven prediction and interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Tautomerism

2-Hydroxy-6-methoxypyridine can exist in two tautomeric forms: the hydroxy-pyridine form and the pyridone form. In the solid state and in polar solvents, the pyridone form is generally favored due to amide resonance and intermolecular hydrogen bonding.^[1] This guide will focus

on the spectroscopic characterization of the predominant 6-methoxy-2(1H)-pyridinone tautomer.

Caption: Tautomeric equilibrium of **2-hydroxy-6-methoxypyridine**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The spectrum of **2-hydroxy-6-methoxypyridine** is expected to show signals corresponding to the three aromatic protons and the methoxy group protons.

Predicted ¹H NMR Spectrum of 2-Hydroxy-6-methoxypyridine

Based on the analysis of analogous compounds, the following ¹H NMR spectral data can be predicted for **2-hydroxy-6-methoxypyridine** in a solvent like CDCl₃.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-4	~7.3 - 7.5	Triplet (t)	J(H4,H3) ≈ 7-8, J(H4,H5) ≈ 7-8	1H
H-3	~6.1 - 6.3	Doublet (d)	J(H3,H4) ≈ 7-8	1H
H-5	~6.0 - 6.2	Doublet (d)	J(H5,H4) ≈ 7-8	1H
-OCH ₃	~3.8 - 4.0	Singlet (s)	-	3H
-NH	~12 - 14	Broad Singlet (br s)	-	1H

Interpretation and Causality

The chemical shifts of the pyridine ring protons are influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl group. The proton at the H-4 position is

expected to be the most deshielded among the ring protons due to its para-relation to the methoxy group and meta to the carbonyl. The protons at H-3 and H-5 will be more shielded. The methoxy group protons will appear as a characteristic singlet in the range of 3.8-4.0 ppm. [2] The amide proton (-NH) is expected to be significantly deshielded and may appear as a broad singlet at a high chemical shift, though its observation can be solvent-dependent.

For comparison, the experimental ^1H NMR data for 2-hydroxy-6-methylpyridine in CDCl_3 shows the methyl protons at ~ 2.3 ppm and the ring protons at approximately 7.3, 6.4, and 6.0 ppm.[3] The replacement of the methyl group with a more electron-donating methoxy group is expected to cause a slight upfield shift of the ring protons.

Caption: Predicted ^1H NMR assignments for **2-hydroxy-6-methoxypyridine**.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides insight into the carbon framework of a molecule. The spectrum of **2-hydroxy-6-methoxypyridine** is expected to show six distinct signals.

Predicted ^{13}C NMR Spectrum of 2-Hydroxy-6-methoxypyridine

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2 (C=O)	~ 160 - 165
C-6	~ 150 - 155
C-4	~ 135 - 140
C-3	~ 110 - 115
C-5	~ 105 - 110
$-\text{OCH}_3$	~ 50 - 55

Interpretation and Causality

The carbonyl carbon (C-2) will be the most deshielded carbon, appearing at a very high chemical shift. The C-6 carbon, attached to both the nitrogen and the methoxy group, will also be significantly deshielded. The C-4 carbon will be more deshielded than C-3 and C-5. The methoxy carbon will have a characteristic chemical shift in the range of 50-55 ppm.[4]

In comparison, the ^{13}C NMR spectrum of 2-methoxypyridine shows the methoxy carbon at around 53 ppm and the carbon attached to the methoxy group at approximately 164 ppm.[4] The presence of the carbonyl group in **2-hydroxy-6-methoxypyridine** will influence the chemical shifts of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Spectrum of 2-Hydroxy-6-methoxypyridine

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic, -OCH ₃)	2850 - 3000	Medium
C=O Stretch (Amide)	1640 - 1680	Strong
C=C Stretch (Aromatic)	1550 - 1600	Medium-Strong
C-O Stretch	1200 - 1300	Strong

Interpretation and Causality

The IR spectrum will be dominated by a strong absorption band for the amide C=O stretch between 1640 and 1680 cm⁻¹. A broad N-H stretching band is expected in the region of 3300-3500 cm⁻¹. The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹. A strong C-O stretching band for the methoxy group is also anticipated around 1200-1300 cm⁻¹.

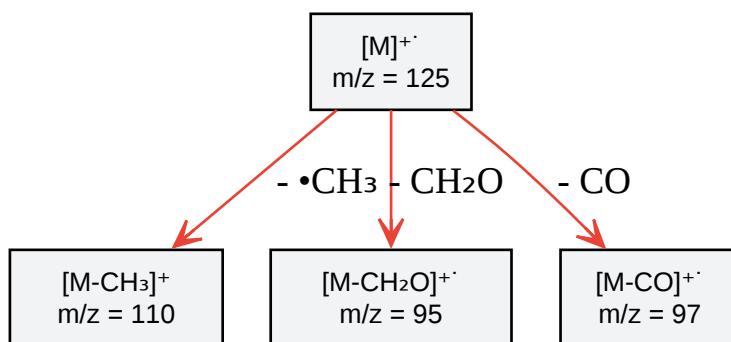
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum of 2-Hydroxy-6-methoxypyridine

The molecular formula of **2-hydroxy-6-methoxypyridine** is $C_6H_7NO_2$. The molecular weight is 125.13 g/mol [\[5\]](#)

- Molecular Ion (M^+): A prominent peak is expected at $m/z = 125$.
- Key Fragmentation Patterns:
 - Loss of a methyl radical ($\cdot CH_3$) from the methoxy group to give a fragment at $m/z = 110$.
 - Loss of formaldehyde (CH_2O) from the methoxy group to give a fragment at $m/z = 95$.
 - Loss of carbon monoxide (CO) from the pyridone ring to give a fragment at $m/z = 97$.



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Caption: Predicted fragmentation pathway for **2-hydroxy-6-methoxypyridine**.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum on the same instrument. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ^{13}C .

IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} , with a resolution of 4 cm^{-1} . Average 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a detailed, expert-driven overview of the expected spectroscopic characteristics of **2-hydroxy-6-methoxypyridine**. While experimental data for this specific compound is not widely available, the predictions based on fundamental principles and analysis of analogous compounds offer a robust framework for its identification and characterization. This information is intended to be a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science.

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